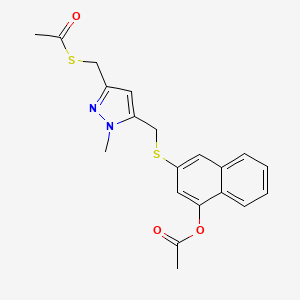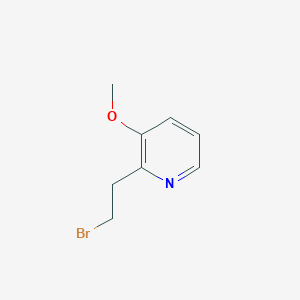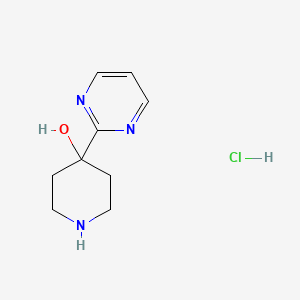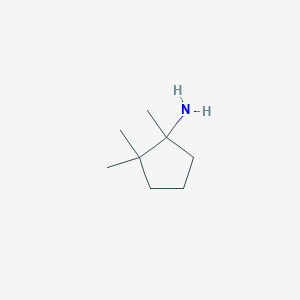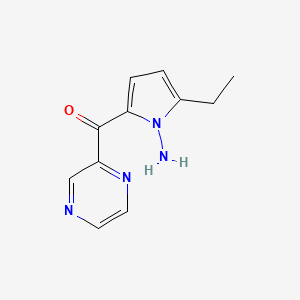
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(2-pyrazinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone is a heterocyclic compound that contains both pyrrole and pyrazine rings. Compounds with such structures are known for their diverse biological activities and are often used in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone typically involves the cyclization of appropriate precursors. Common synthetic methods include cyclization, ring annulation, and cycloaddition reactions . Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the chosen synthetic route.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for (1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone is not well understood. it is believed to interact with various molecular targets and pathways, potentially inhibiting enzymes or binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
(1-Amino-5-ethyl-1H-pyrrol-2-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(1-amino-5-ethylpyrrol-2-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C11H12N4O/c1-2-8-3-4-10(15(8)12)11(16)9-7-13-5-6-14-9/h3-7H,2,12H2,1H3 |
InChI Key |
MFMYXQORFCNSPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(N1N)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


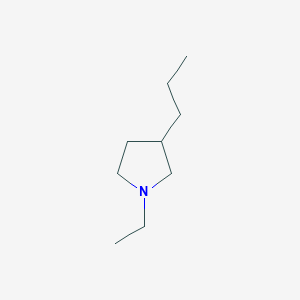
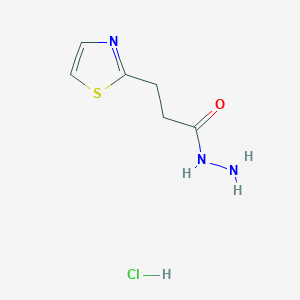
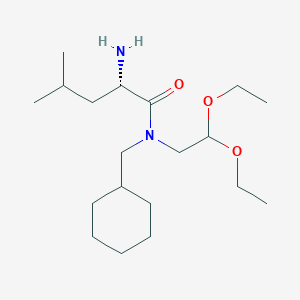
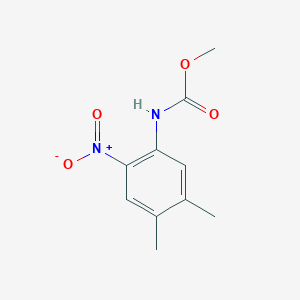
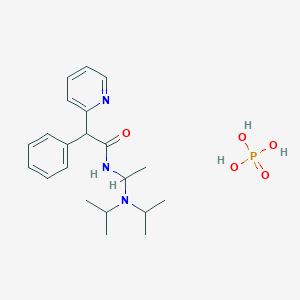
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
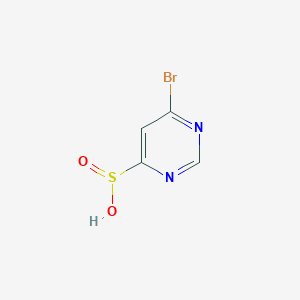

![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
